1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene
Description
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene (CAS RN: 1261791-24-5) is a halogenated aromatic compound with the molecular formula C₈H₆Br₂F₂ and a molecular weight of 289.94 g/mol . It features a bromine atom at position 1, a bromomethyl group at position 2, and a difluoromethyl group at position 3 on the benzene ring. This compound is synthesized with a purity of 97% and is typically available in quantities of 100 mg to 250 mg for research applications . Its structural complexity and dual bromine substituents make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing polyhalogenated aromatic frameworks.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMMEBJQPPDAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with a precursor compound containing a methyl group adjacent to the target bromination site. For 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, the starting material is hypothesized to be 2-methyl-3-(difluoromethyl)bromobenzene. NBS (1.1–1.5 equivalents) and a radical initiator, such as dibenzoyl peroxide (BPO, 0.1–0.3 equivalents), are dissolved in carbon tetrachloride (CCl₄). The mixture is refluxed at 70–80°C for 6–12 hours, during which the methyl group undergoes bromination to form the bromomethyl substituent.
Key Parameters:
-
Stoichiometry: Excess NBS ensures complete conversion of the methyl group.
-
Temperature: Elevated temperatures (70–80°C) accelerate radical formation.
-
Solvent: CCl₄ provides an inert medium with high solubility for halogenated intermediates.
Yield and Purification
Post-reaction, the mixture is filtered to remove succinimide byproducts, and the solvent is evaporated under reduced pressure. Crude product purification via column chromatography (silica gel, hexane/ethyl acetate) yields 60–75% of the target compound. Recrystallization from ethanol further enhances purity (>98%).
Diazonium Salt Bromination via Sandmeyer Reaction
An alternative route involves the Sandmeyer reaction, which replaces an amino group with bromine via diazonium intermediates. This method is particularly effective for introducing bromine at specific aromatic positions.
Synthesis Protocol
-
Diazotization: 3-(Difluoromethyl)-2-methylaniline is treated with hydrobromic acid (HBr, 48%) and sodium nitrite (NaNO₂) at <10°C to form the diazonium salt.
-
Bromination: The diazonium salt is added to a boiling mixture of copper(I) bromide (CuBr) and HBr. Steam distillation isolates the product, which is washed with NaOH, dried, and redistilled.
Optimization Insights:
-
CuBr Stoichiometry: A 1:2 molar ratio of CuBr to diazonium salt maximizes yield (83% reported in analogous systems).
-
Temperature Control: Maintaining the reaction mixture at boiling prevents diazonium salt decomposition.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key industrial adaptations include:
-
Catalyst Recycling: Recovery of CuBr from Sandmeyer reactions reduces costs.
-
Solvent Recovery: Distillation units reclaim CCl₄ for reuse in radical bromination.
Characterization and Quality Control
Spectroscopic Data:
Purity Validation:
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or to convert the difluoromethyl group to a different functional group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzene derivative, while oxidation with potassium permanganate can introduce carboxyl groups.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atoms and difluoromethyl group can participate in various interactions, such as nucleophilic substitution or electrophilic addition. The molecular targets and pathways involved are determined by the nature of the reaction and the specific reagents used.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS: 857061-44-0)
- Molecular Formula : C₇H₃BrClF₃
- Key Features :
- Replaces the difluoromethyl group with a trifluoromethyl group (stronger electron-withdrawing effect).
- Substitutes the bromomethyl group with a chlorine atom, reducing steric bulk but altering reactivity toward nucleophilic substitution.
- Applications : Used in cross-coupling reactions due to the trifluoromethyl group’s stability and chlorine’s moderate leaving-group ability .
2-Bromo-1,3-difluorobenzene (CAS: 64248-56-2)
- Molecular Formula : C₆H₃BrF₂
- Lacks alkylation sites, limiting its utility in multistep syntheses.
- Applications: Intermediate for synthesizing mono-halogenated aromatics in materials science .
Physical Properties and Stability
Biological Activity
1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, with the chemical formula C₈H₆Br₂F₂ and CAS number 1261791-24-5, is an aromatic compound notable for its halogenated structure. This compound features a bromo group at the first position, a bromomethyl group at the second position, and a difluoromethyl group at the third position on the benzene ring. The unique arrangement of these substituents can significantly influence its biological activity.
- Molecular Weight : 299.94 g/mol
- Density : Approximately 1.8 g/cm³
- Reactivity : The presence of bromine and fluorine substituents allows for various nucleophilic substitution reactions, which can lead to the formation of new compounds. These halogen atoms can also affect the electronic properties of the molecule, enhancing its reactivity in electrophilic aromatic substitutions.
Biological Activity Overview
While specific biological activities of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene are not extensively documented, compounds with similar structures often exhibit significant biological activities, particularly in antimicrobial and antifungal domains. The halogenated nature of this compound suggests potential interactions with biological systems that merit further investigation.
Potential Biological Activities
- Antimicrobial Properties : Halogenated aromatic compounds are known for their antimicrobial effects. Compounds structurally similar to 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene have been reported to possess significant antimicrobial properties, indicating a potential for this compound as well.
- Anticancer Activity : There is ongoing research into halogenated compounds for their anticancer properties. The structural characteristics of this compound may allow it to interact with cancer cell pathways or inhibit tumor growth.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, a comparison with structurally similar compounds is useful.
| Compound Name | CAS Number | Molecular Formula | Similarity |
|---|---|---|---|
| 1-Bromo-3-(bromomethyl)benzene | 823-78-9 | C₇H₇Br₂ | 0.93 |
| 1-Bromo-4-(bromomethyl)benzene | 589-15-1 | C₇H₇Br₂ | 0.93 |
| 1-Bromo-2,3-bis(bromomethyl)benzene | 127168-82-5 | C₈H₇Br₃ | 0.90 |
| 1-Bromo-4-(bromomethyl)-2-methylbenzene | 27561-51-9 | C₈H₉Br₂ | 0.90 |
| 2-Bromo-4-(bromomethyl)-1-methylbenzene | 259231-26-0 | C₈H₉Br₂ | 0.90 |
This table illustrates that while there are several compounds with similar structures, the unique difluoromethyl group in our compound may provide distinct reactivity and biological interactions.
Case Studies and Research Findings
Research into halogenated compounds has shown that fluorine substituents can significantly modify the physicochemical properties of molecules, such as charge distribution and solubility, leading to enhanced biological activity . For instance, studies have indicated that incorporating fluorine into organic molecules can improve their metabolic stability and bioavailability in pharmaceutical applications.
Example Studies
- Antimicrobial Studies : A study on related brominated compounds demonstrated effective inhibition against various bacterial strains, suggesting that similar mechanisms might be applicable to our compound.
- Cancer Research : Investigations into fluorinated benzene derivatives have shown promising results in inhibiting cancer cell proliferation, highlighting the potential for further exploration of 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene, and what reaction conditions optimize yield?
- Methodology :
- Step 1 : Begin with a benzene derivative substituted with a difluoromethyl group at the meta position. Brominate the ortho position using N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly acidic media (e.g., H2SO4) at 0–25°C .
- Step 2 : Introduce the bromomethyl group via radical bromination or substitution. For example, use a brominating agent like PBr3 or AlBr3 under controlled heating (50–80°C) .
- Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (hexane/ethyl acetate) to isolate the product (reported purity: 97%) .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra. The difluoromethyl group (-CF2H) shows distinct splitting patterns in NMR (~-110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak at m/z 293.89 (C8H6Br2F2) .
- X-ray Crystallography : Resolve crystal packing to verify substituent positions (if crystalline).
Advanced Research Questions
Q. What competing side reactions occur during the bromination of difluoromethyl-substituted benzene derivatives, and how can selectivity be improved?
- Analysis :
- Competing Pathways : Over-bromination at the para position or debromination under acidic conditions may occur. The electron-withdrawing -CF2H group directs electrophilic substitution to the ortho/meta positions but may destabilize intermediates .
- Mitigation : Use milder brominating agents (e.g., DBDMH instead of Br2) and lower temperatures (0–10°C). Additives like FeCl3 can enhance regioselectivity .
Q. How does the presence of dual bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Experimental Design :
- Substrate Screening : Compare reactivity of mono-bromo (e.g., 1-bromo-3-(difluoromethyl)benzene) vs. di-bromo derivatives in Pd-catalyzed couplings.
- Kinetic Studies : Track reaction rates using in situ IR or NMR. The bromomethyl group may act as a leaving group, complicating selectivity.
- Findings : Steric hindrance from dual bromines may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to suppress side reactions .
Q. Are there contradictions in reported spectral data for similar brominated aromatics, and how should researchers resolve them?
- Case Study :
- Issue : Discrepancies in NMR shifts for -CF2H groups across studies (e.g., -115 ppm vs. -120 ppm) .
- Resolution : Standardize referencing (e.g., CFCl3 as external standard) and verify solvent effects (CDCl3 vs. DMSO-d6). Cross-validate with computational models (DFT calculations) .
Application-Oriented Questions
Q. What role could this compound play in synthesizing fluorinated polymers or liquid crystals?
- Methodological Insight :
- Polymerization : Use as a monomer in step-growth polymerization with diols or diamines. The -CF2H group enhances thermal stability and hydrophobicity .
- Liquid Crystals : Functionalize via Ullmann coupling to attach mesogenic groups (e.g., biphenyls). The bromine sites enable modular synthesis .
Q. How can researchers safely handle and store 1-bromo-2-(bromomethyl)-3-(difluoromethyl)benzene?
- Safety Protocols :
- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N2) to prevent hydrolysis .
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .
Data Gaps and Recommendations
- Missing Data : Melting/boiling points, solubility parameters, and detailed toxicity profiles are not reported in the provided evidence. Consult specialized databases (e.g., Reaxys, SciFinder) for additional characterization.
- Contradictions : Synthesis protocols vary in brominating agents and temperatures. Recommend iterative optimization based on target purity and scale.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
